2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- is an organic compound that belongs to the class of compounds known as tropones. Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene. This method is known for its efficiency in producing high yields of the desired product . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise reaction parameters ensures the consistent quality and yield of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its role in chemical synthesis and biological applications .
Comparison with Similar Compounds
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, which lacks the chlorine and phenyl groups.
Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which features a hydroxyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom and phenyl group in 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- distinguishes it from other tropones.
Properties
CAS No. |
90128-01-1 |
---|---|
Molecular Formula |
C13H9ClO |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-7-phenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(13(12)15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
GSMAZDFUYTUQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C(C2=O)Cl |
Origin of Product |
United States |
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